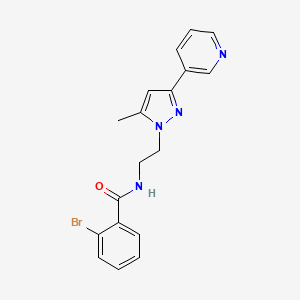

2-bromo-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN4O/c1-13-11-17(14-5-4-8-20-12-14)22-23(13)10-9-21-18(24)15-6-2-3-7-16(15)19/h2-8,11-12H,9-10H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGUXEYZPWFTRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CC=CC=C2Br)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-bromo-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound that has gained attention due to its potential biological activities. This compound, belonging to the class of pyrazole derivatives, exhibits a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The unique structural features of this compound, particularly the combination of bromine, a benzamide group, and a substituted pyrazole moiety, contribute to its diverse biological effects.

Synthesis and Structural Features

The synthesis of this compound typically involves multiple steps:

- Formation of the Pyrazole Ring : This can be achieved by reacting a hydrazine derivative with a suitable carbonyl compound.

- Bromination : The pyrazole intermediate is brominated using a brominating agent such as N-bromosuccinimide (NBS).

- Pyridine Coupling : The brominated pyrazole is coupled with a pyridine derivative through cross-coupling reactions.

- Benzamide Formation : Finally, the benzamide moiety is introduced through amide coupling reactions.

The molecular formula for this compound is , indicating its complex structure which is essential for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. Studies have shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, derivatives with similar structures have been reported to inhibit Gram-positive and Gram-negative bacteria effectively.

Anti-inflammatory Properties

Compounds within the pyrazole class have demonstrated anti-inflammatory activities. The presence of the pyrazole ring allows for interactions with inflammatory pathways, potentially modulating cytokine production and reducing inflammation in various models .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Induces apoptosis |

| Compound B | A549 | 26 | Inhibits cell proliferation |

| Compound C | HepG2 | 0.71 | Targets VEGF pathways |

These compounds have shown significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents in oncology .

Study on Anticancer Properties

A study conducted by Bouabdallah et al. evaluated several pyrazole derivatives against cancer cell lines such as Hep-2 and P815. The findings revealed significant cytotoxicity with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL for different compounds .

The mechanism by which 2-bromo-N-(2-(5-methyl-3-(pyridin-3-y)-1H-pyrazol-1-yl)ethyl)benzamide exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The structural features allow for hydrogen bonding and π-π interactions that modulate target activity, leading to therapeutic effects in various biological contexts .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 2-bromo-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide?

Answer:

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Pyrazole-ethylamine intermediates are prepared via nucleophilic substitution or condensation. For example, 2-pyrazol-1-yl-ethylamine derivatives are synthesized using bromoethyl precursors and pyrazole-containing nucleophiles .

- Amide bond formation : The benzamide moiety is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between bromobenzoyl chloride and the pyrazole-ethylamine intermediate. Reaction conditions (e.g., solvent: DMF, temperature: 0–25°C) are critical for yield optimization .

- Characterization : FTIR (C=O stretch at ~1650 cm⁻¹), ¹H NMR (pyridyl proton signals at δ 8.5–9.0 ppm), and X-ray crystallography (for stereochemical confirmation) are standard .

Advanced: How can reaction conditions be optimized to improve yields in multi-step syntheses of this compound?

Answer:

Key strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, as seen in the synthesis of heteroaryl benzamides (yields >60%) .

- Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in pyrazole functionalization steps .

- Temperature control : Low temperatures (0–5°C) during amide bond formation reduce side reactions, while reflux conditions (80–100°C) are used for cyclization steps .

- Experimental design : Randomized block designs with split plots (e.g., varying catalysts, solvents, and temperatures) enable systematic optimization .

Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?

Answer:

- ¹H NMR : Distinct signals for the pyridyl group (δ 8.5–9.0 ppm), pyrazole protons (δ 6.7–7.2 ppm), and ethylenic protons (δ 4.2–4.3 ppm) confirm connectivity .

- X-ray crystallography : Single-crystal studies reveal intramolecular hydrogen bonds (e.g., N–H⋯O, O–H⋯O) and planar geometry of the pyrazole ring, critical for bioactivity .

- FTIR : Absorption bands at 1651 cm⁻¹ (amide C=O) and 1614 cm⁻¹ (N–H bend) validate functional groups .

Advanced: How do computational models predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : Studies on similar benzamide derivatives show binding to kinase domains (e.g., glucokinase) via hydrogen bonds with pyridyl N-atoms and hydrophobic interactions with bromobenzamide .

- QSAR models : Electronic parameters (e.g., Hammett constants) correlate substituent effects (e.g., bromo vs. methoxy groups) with bioactivity trends .

- MD simulations : Simulations of ligand-receptor complexes (e.g., hepatocyte glucose transporters) predict stability over 100-ns trajectories, aligning with in vitro assay data .

Basic: What in vitro assays are used to evaluate the compound’s pharmacological activity?

Answer:

- Glucose uptake assays : Rat hepatocytes are treated with 10 mM glucose, and uptake is measured via radiolabeled 2-deoxy-D-glucose. EC₅₀ values for benzamide derivatives are reported in µM ranges .

- Enzyme activity : Glucokinase activation is quantified using spectrophotometric NADH-coupled assays, with results normalized to control (e.g., 100% activity = 10 mM glucose) .

Advanced: How can discrepancies in reported bioactivity data across studies be resolved?

Answer:

- Assay standardization : Differences in cell lines (e.g., primary hepatocytes vs. immortalized cells) or glucose concentrations (5 mM vs. 10 mM) may explain variability. Meta-analyses should normalize protocols .

- Structural validation : Ensure batch-to-batch consistency via LC-MS and XRD to rule out impurities or polymorphic forms affecting activity .

- Dose-response curves : Re-evaluate EC₅₀ values under identical conditions (e.g., pH 7.4, 37°C) to isolate compound-specific effects .

Basic: What are the key challenges in purifying this compound?

Answer:

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts (e.g., unreacted pyrazole intermediates) .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%), confirmed by melting point (99–102°C) and PXRD .

Advanced: What environmental fate studies are relevant for this compound?

Answer:

- Biodegradation assays : Aerobic soil studies (OECD 307) measure half-life (t₁/₂) using LC-MS to track degradation products (e.g., dehalogenated metabolites) .

- Ecotoxicity : Algal growth inhibition (OECD 201) and Daphnia magna mortality tests assess acute toxicity (LC₅₀/EC₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.